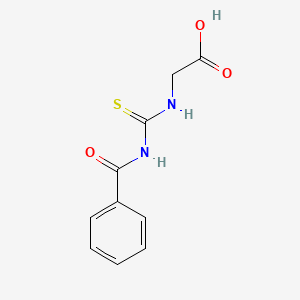

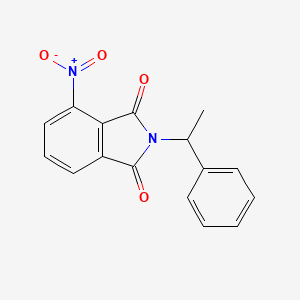

(3-Benzoyl-thioureido)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-BENZOYL-THIOUREIDO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(3-BENZOYL-THIOUREIDO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER, has a linear formula of C19H20N2O3S2 .Scientific Research Applications

Urease Inhibition

(3-Benzoyl-thioureido)-acetic acid derivatives have been studied for their potent urease inhibitory activities. Specifically, ethyl 4-(3-benzoylthioureido) benzoates, a class of thioureas synthesized from substituted benzoic acids, demonstrated significant potency as urease inhibitors, with some compounds being more effective than standard inhibitors by orders of magnitude. This suggests a potential application in treating diseases associated with urease-producing bacteria (Saeed et al., 2014).

Electrochemical DNA Sensors

Derivatives of thiophene, synthesized by protecting the carboxyl group of 3-thiophene acetic acid, were investigated for their application in electrochemical DNA sensors. These derivatives can be electro-polymerized to form stable, electro-active polymer films that exhibit specific electrochemical characteristics suitable for biological recognition, indicating potential for use in DNA detection technologies (Kang et al., 2004).

Antibacterial and Antifungal Activities

New thiourea derivatives, including 1-tolyl-3-aryl-4-methylimidazole-2-thiones, synthesized from benzoyl chlorides, have shown significant antibacterial activity and slight antifungal properties. This suggests their potential use in developing new antimicrobial agents (Saeed & Batool, 2007).

Cobalt(III) Complexes Synthesis

1-Benzoyl-(3,3-disubstituted)thiourea derivatives have been used to synthesize neutral cobalt(III) complexes. These complexes exhibit bidentate O,S chelation and have been characterized for their potential in various applications, including catalysis and material science (Tan et al., 2014).

Nonlinear Optical (NLO) Materials

Unsymmetrical acyl thiourea derivatives have been synthesized and analyzed for their third-order nonlinear optical (NLO) properties. These compounds, including 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid, exhibit promising NLO properties, making them potential candidates for use in optical and photonic technologies (Ashfaq et al., 2021).

Antioxidant and Cytotoxic Activities

Novel ephedrine-based thiourea derivative, synthesized and characterized for its antioxidant and cytotoxic potentials, showed excellent antioxidant activity and significant cytotoxic activity against brine shrimp. This highlights its potential in therapeutic applications and as an antioxidant agent (Shoaib et al., 2017).

Properties

IUPAC Name |

2-(benzoylcarbamothioylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-8(14)6-11-10(16)12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H2,11,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPCIBJVXMBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2869721.png)

![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2869730.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2869731.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2869734.png)

![5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2869736.png)

![6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)

![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)